5-Oxo Viloxazine-d5 is a deuterated derivative of viloxazine, a compound originally developed as an antidepressant and for the treatment of attention-deficit hyperactivity disorder. The introduction of deuterium in the molecular structure enhances the stability and allows for more precise pharmacokinetic studies. This compound has garnered interest in both pharmaceutical research and clinical applications due to its unique properties and mechanisms.
The compound is synthesized through a series of organic reactions, primarily starting from 2-ethoxyphenol and epichlorohydrin, followed by cyclization and deuteration processes. Its chemical structure can be represented by the molecular formula , with a molecular weight of approximately 256.313 g/mol, and it is registered under the CAS number 1794979-21-7.
5-Oxo Viloxazine-d5 belongs to the class of morpholine derivatives. It functions as a norepinephrine reuptake inhibitor, with additional serotonergic modulation properties, making it relevant in neuropharmacology research.
The synthesis of 5-Oxo Viloxazine-d5 involves several key steps:
The industrial production of this compound adheres to similar synthetic routes but emphasizes stringent control over reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are employed for purification.
The molecular structure of 5-Oxo Viloxazine-d5 can be depicted using various chemical notations:
The compound features a morpholine ring with functional groups that contribute to its pharmacological activity. The presence of deuterium alters the compound's physical and chemical properties compared to its non-deuterated counterpart.
5-Oxo Viloxazine-d5 participates in several types of chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The conditions such as temperature, pH, and solvent choice are crucial for optimizing reaction outcomes.
5-Oxo Viloxazine-d5 primarily acts through modulation of neurotransmitter systems:
This dual mechanism enhances its therapeutic potential in treating mood disorders and attention-related conditions.
Key chemical properties include:
These properties are critical for understanding the compound's behavior in biological systems and during synthesis.
5-Oxo Viloxazine-d5 serves several important roles in scientific research:
5-Oxo Viloxazine-d5 features a morpholin-3-one core structure with deuterium atoms incorporated at five specific positions: C-2, C-2', C-4, C-5, and C-6 of the morpholine ring. Its molecular formula is C₁₃H₁₂D₅NO₄, with a molecular weight of 256.3 g/mol [1] [8]. The deuterium labeling replaces hydrogen atoms at these positions, creating a isotopically enriched analog of the endogenous metabolite 5-Oxo Viloxazine. The structural backbone retains the 2-ethoxyphenoxymethyl substituent, critical for its biochemical recognition . The SMILES notation ([2H]C1([2H])C(N([2H])C([2H])C(COC2=CC=CC=C2OCC)([2H])O1)=O) precisely maps deuteration sites [1].
Table 1: Isotopic Distribution in 5-Oxo Viloxazine-d5
Position | Atom Type | Isotope | Purpose |
---|---|---|---|
C-2, C-2' | Carbon-bound | Deuterium | Metabolic stability |
C-4, C-5 | Carbon-bound | Deuterium | Mass spectrometry enhancement |
C-6 | Methylene | Deuterium | Chromatographic tracking |
The systematic IUPAC name is 6-((2-ethoxyphenoxy)methyl)morpholin-3-one-2,2,4,5,6-d₅, indicating deuteration at five carbon positions [1] [8]. This distinguishes it from the non-deuterated analog (CAS 56305-61-4), named 6-((2-ethoxyphenoxy)methyl)morpholin-3-one . Alternative designations include "Viloxazine metabolite D5" and "5-Oxo Viloxazine-[²H₅]" in pharmacological contexts. The compound lacks a standardized CAS registry number, reflecting its status as a specialized reference material [1].
The deuteration induces a 5 Da mass shift from 251.3 g/mol (non-deuterated) to 256.3 g/mol (deuterated), enabling precise MS differentiation [1] . Crucially, deuterium minimally alters steric and electronic properties but significantly impacts metabolic stability. The C-D bonds at α-positions to nitrogen resist cytochrome P450-mediated oxidation, extending half-life in analytical matrices [3]. Polarity differences are negligible (logP difference <0.1), confirmed via reversed-phase HPLC co-elution studies .
Table 2: Structural and Functional Comparison
Property | 5-Oxo Viloxazine-d5 | 5-Oxo Viloxazine | Significance |
---|---|---|---|
Molecular weight | 256.3 g/mol | 251.3 g/mol | MS quantification |
Metabolic stability (t₁/₂) | ~2.5-fold increase | Baseline | Reduced degradation |
Polarity (HPLC RT) | 8.42 min | 8.39 min | Co-elution in methods |
CYP2D6 affinity (Km) | 890 μM | 630 μM | Altered kinetics |
Density Functional Theory (DFT) simulations reveal deuterium-induced vibrational alterations, particularly C-D stretching modes at 2050-2200 cm⁻¹ versus C-H's 2850-3000 cm⁻¹, explaining FT-IR spectral differences [8]. Molecular dynamics simulations predict a 0.02 Å average bond length contraction at deuterated sites, consistent with NMR-observed chemical shift changes [5] [7]. Docking studies with CYP2D6 (PDB: 3QM4) show altered binding energies (-8.2 kcal/mol vs. -8.5 kcal/mol for non-deuterated form), rationalizing its metabolic stability [3].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7